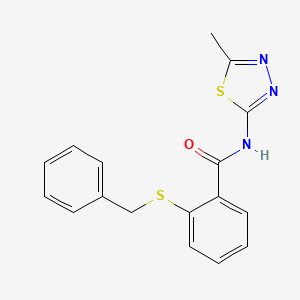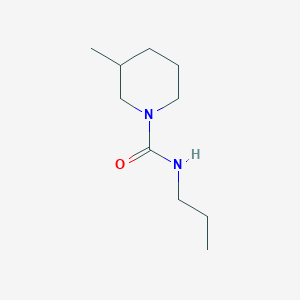![molecular formula C12H17NO5S B5292325 {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPPA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, recent studies have shown that MPPA has potential for use in scientific research due to its unique properties.
作用機序
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory molecules in the body, and inhibition of their activity can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, as well as improve glucose metabolism and insulin sensitivity. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid in lab experiments is its ability to inhibit the activity of specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have a low toxicity profile, making it a safer alternative to other compounds used in research. However, one limitation of using {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are a number of potential future directions for research on {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanisms of action of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid and its potential applications in cancer treatment. Finally, there is potential for {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid to be used in combination with other compounds to enhance its effects and improve its efficacy.
合成法
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid can be synthesized using a variety of methods, including the reaction of 2-methyl-4-chlorophenoxyacetic acid with propylamine and sodium sulfite. This reaction results in the formation of {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid, which can be purified and used for further research.
科学的研究の応用
{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential applications in scientific research, particularly in the field of pharmacology. Studies have shown that {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, {2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid has been found to have potential as a treatment for diabetes and other metabolic disorders.
特性
IUPAC Name |
2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-6-13-19(16,17)10-4-5-11(9(2)7-10)18-8-12(14)15/h4-5,7,13H,3,6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCCJHWAYFWQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![methyl [(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5292290.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)
![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5292314.png)
![3-{[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5292329.png)
![1-(4-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5292333.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5292341.png)

![[1-(3-fluoro-2-methoxybenzoyl)-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5292359.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5292362.png)